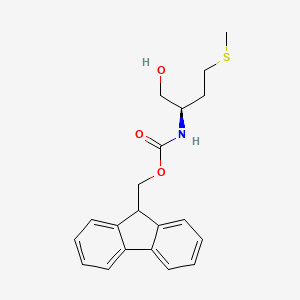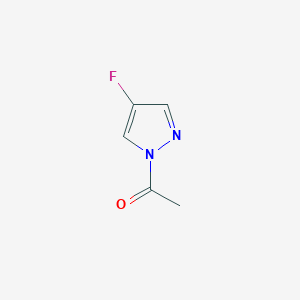![molecular formula C18H27NO3 B15251341 Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is a complex organic compound with a unique structure that includes a benzenebutanoic acid backbone and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester typically involves a multi-step process. One common method includes the condensation of benzenebutanoic acid with a hydroxyimino derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group plays a crucial role in its biological activity, often participating in redox reactions and interacting with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-[1-(hydroxyimino)ethyl]-, methyl ester
- 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester is unique due to its specific structural features, such as the hydroxyimino group and the benzenebutanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
methyl 4-[4-[(Z)-N-hydroxy-C-(4-methylpentyl)carbonimidoyl]phenyl]butanoate |
InChI |
InChI=1S/C18H27NO3/c1-14(2)6-4-8-17(19-21)16-12-10-15(11-13-16)7-5-9-18(20)22-3/h10-14,21H,4-9H2,1-3H3/b19-17- |
InChI-Schlüssel |
GZVGTPVHUWTYBH-ZPHPHTNESA-N |
Isomerische SMILES |
CC(C)CCC/C(=N/O)/C1=CC=C(C=C1)CCCC(=O)OC |
Kanonische SMILES |
CC(C)CCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


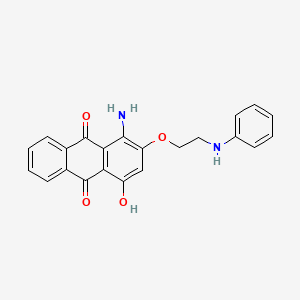

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
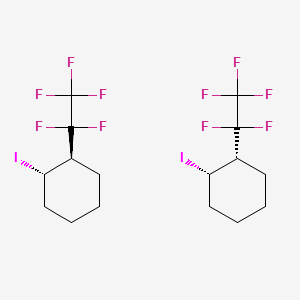
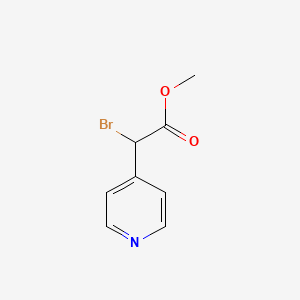
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)


